

Head-to-Head Comparison of Bio reducible Lipids for ASO Delivery

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Compound of Interest

Compound Name: 306-O12B-3

Cat. No.: B15577730

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The effective delivery of antisense oligonucleotides (ASOs) to target cells remains a critical challenge in the development of oligonucleotide-based therapeutics.[1][2] Bio reducible lipids, which incorporate disulfide bonds within their structure, have emerged as a promising class of delivery vehicles. These lipids are designed to be stable in the extracellular environment but are cleaved in the reducing intracellular environment, facilitating the release of the ASO payload into the cytoplasm. This guide provides a head-to-head comparison of the performance of various bio reducible lipids for ASO delivery, supported by experimental data.

Performance Comparison of Bio reducible Lipids

A study by Yang et al. screened a library of bio reducible lipid nanoparticles (LNPs) for their efficiency in delivering ASOs both in vitro and in vivo. The top-performing lipids were identified based on their ability to silence Green Fluorescent Protein (GFP) in HEK293 cells and subsequently evaluated for their efficacy in knocking down proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in mice.[1][2]

In Vitro GFP Knockdown Efficiency

The in vitro screening identified three lead candidates: 113-O14B-3, 113-O16B-3, and **306-O12B-3**. These lipids demonstrated superior ASO delivery efficiency compared to the commercially available transfection reagent, Lipofectamine 2000 (LPF 2000).[3]

Lipid Candidate	ASO Concentration for >80% GFP Knockdown	Comparison to LPF 2000
113-O14B-3	~3 nM	Superior
113-O16B-3	~3 nM	Superior
306-O12B-3	~3 nM	Superior
LPF 2000	>30 nM	-

Data summarized from Yang et al., 2020.[\[3\]](#)

In Vitro Cytotoxicity

The cytotoxicity of the top-performing bio reducible lipids was assessed in GFP-HEK293 cells. All three candidates exhibited significantly lower toxicity compared to LPF 2000.

Lipid Candidate	Cell Viability at 30 nM ASO Concentration
113-O14B-3	> 76.4%
113-O16B-3	> 76.4%
306-O12B-3	> 76.4%
LPF 2000	47.9%

Data summarized from Yang et al., 2020.[\[3\]](#)

In Vivo Efficacy: PCSK9 Knockdown in Mice

The three leading bio reducible lipids were further evaluated for their ability to deliver ASOs targeting PCSK9 mRNA in mice. The lipid **306-O12B-3** emerged as the top performer, achieving a potent knockdown of PCSK9 mRNA.

Lipid Candidate	Median Effective Dose (ED50)	PCSK9 mRNA Reduction at 0.5 mg/kg	Total Serum Cholesterol Reduction
306-O12B-3	0.034 mg/kg	Significant	Significant
113-O14B-3	Higher than 306-O12B-3	Less effective	Less effective
113-O16B-3	Higher than 306-O12B-3	Less effective	Less effective

Data summarized from Yang et al., 2020 and associated commentary.[\[1\]](#)[\[4\]](#)

Notably, the ASO/LNP formulation with **306-O12B-3** showed no signs of liver or kidney toxicity at doses up to 5 mg/kg.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Synthesis of Bio reducible Lipids

Bio reducible lipids are synthesized via a Michael addition reaction between primary or secondary amines and an acrylate containing a disulfide bond.[\[5\]](#) The general synthesis route involves heating the amine and acrylate components, followed by purification.[\[6\]](#)[\[7\]](#)[\[8\]](#) The nomenclature, such as "**306-O12B-3**," reflects the specific amine head and the carbon number of the hydrophobic tail.[\[2\]](#)

Lipid Nanoparticle (LNP) Formulation

For in vitro studies, bio reducible lipids were used without helper lipids to form "non-formulated LNPs." For in vivo applications, "formulated LNPs" were prepared by incorporating cholesterol, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and DSPE-PEG2000 along with the bio reducible lipid.[\[2\]](#) The components are mixed with the ASO in a microfluidic system to allow for self-assembly into LNPs.[\[5\]](#) The weight ratio of lipid to ASO is a critical parameter, with a ratio of 15:1 (w/w) being used in the highlighted studies.[\[2\]](#)

In Vitro ASO Delivery and Gene Silencing

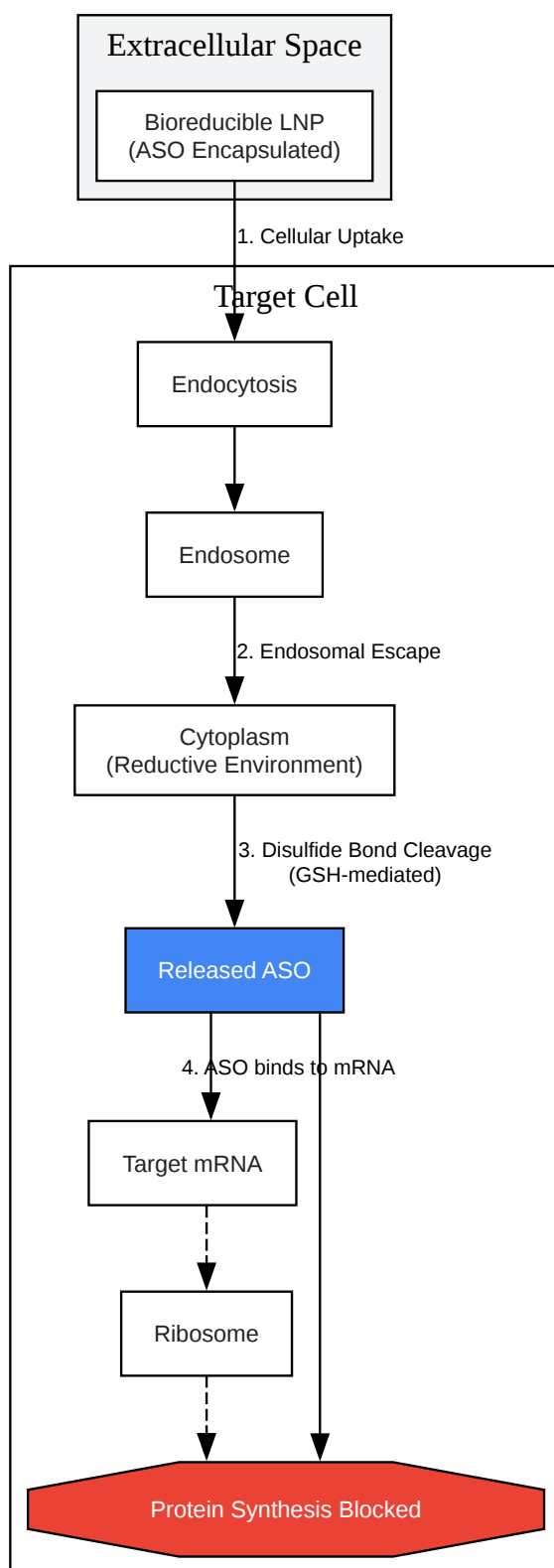
- **Cell Culture:** GFP-expressing HEK293 cells are cultured in appropriate media.
- **Transfection:** ASO/LNP complexes are added to the cell culture at varying ASO concentrations (e.g., 0.3 to 30 nM).
- **Analysis:** After a set incubation period (e.g., 48 hours), GFP expression is quantified using flow cytometry or fluorescence microscopy to determine knockdown efficiency.
- **Cytotoxicity Assay:** Cell viability is assessed using a standard assay (e.g., MTT or PrestoBlue) in parallel with the knockdown experiment.^[3]

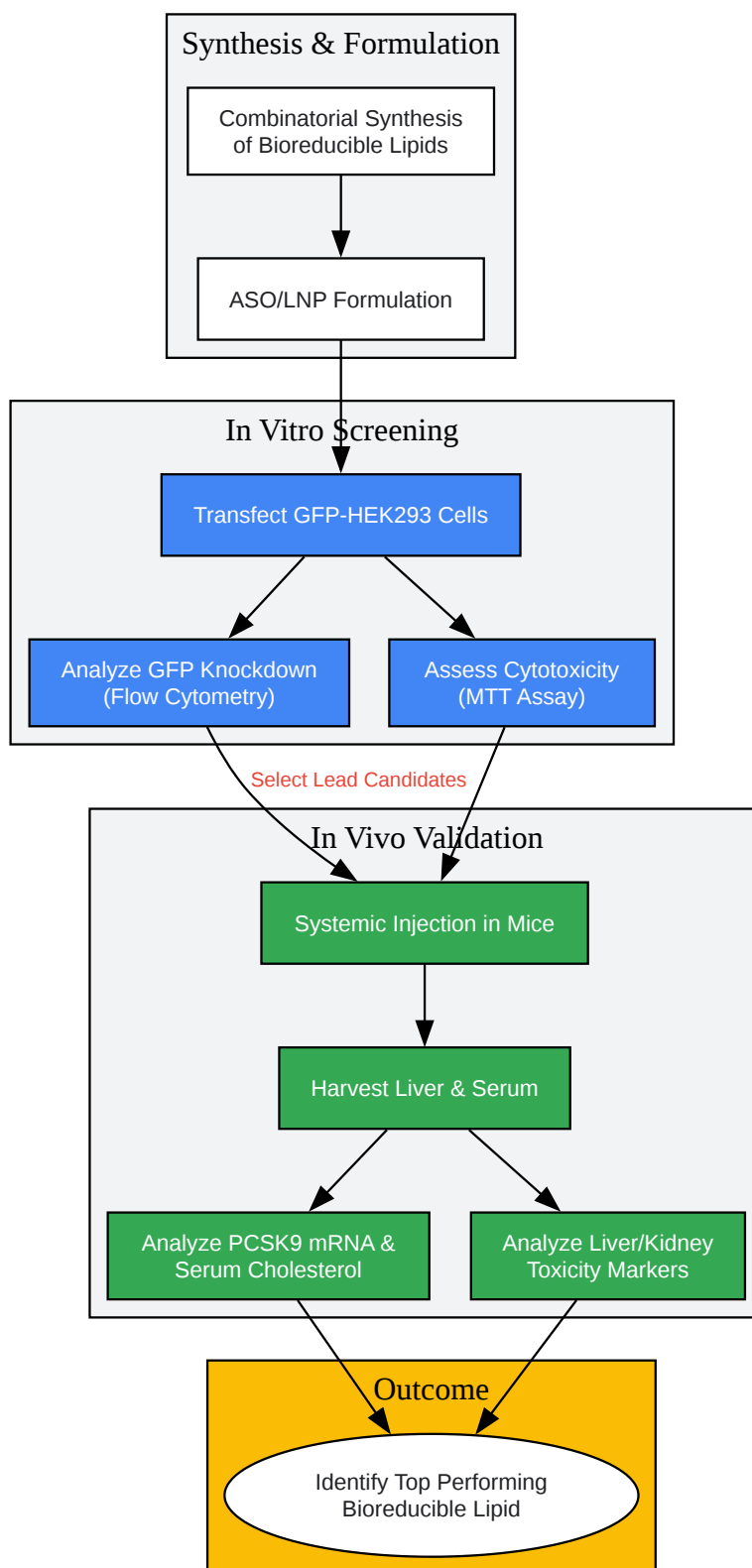
In Vivo ASO Delivery in Mice

- **Animal Model:** Wild-type mice (e.g., C57BL/6) are used.
- **Administration:** Formulated ASO/LNP complexes are administered via systemic injection (e.g., tail vein injection).
- **Dosage:** A range of ASO doses (e.g., 0.025 to 0.5 mg/kg body weight) are tested.
- **Tissue Analysis:** After a specified time (e.g., 72 hours), mice are sacrificed, and liver tissue is collected.
- **Quantification:**
 - PCSK9 mRNA levels in the liver are quantified using qRT-PCR.
 - PCSK9 protein levels are measured by ELISA or Western blot.
 - Total serum cholesterol is measured from blood samples.
- **Toxicity Assessment:** Liver and kidney toxicity are evaluated by measuring serum levels of ALT, AST, and BUN.^[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.





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